5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride is a chemical compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a propan-2-yl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted amine with an appropriate carbonyl compound, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups such as alcohols.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a wide range of derivatives.
Scientific Research Applications
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carboxylic acid
- 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-methanol
- 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-thiol
Uniqueness
5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules.
Properties
IUPAC Name |
5-propan-2-yl-3,6-dihydrooxazine-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(2)7-3-4-10(8(9)11)12-5-7/h3,6H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOOEDRWYKJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCN(OC1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664753 |
Source
|
Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124739-89-5 |
Source
|
Record name | 5-(Propan-2-yl)-3,6-dihydro-2H-1,2-oxazine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.